N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164564 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185841-92-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185841-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection of L-Homoserine
The synthesis typically begins with L-homoserine, which undergoes two protection steps:
- Benzylation of the Hydroxyl Group : The secondary hydroxyl group of L-homoserine is protected via benzylation using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). This step achieves O-benzyl-L-homoserine with yields exceeding 85%.
- Fmoc Protection of the α-Amine : The amine group is then protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to maintain a pH of 8–9, ensuring efficient Fmoc incorporation.
Coupling Reagents and Solvent Systems
Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt), are standard for activating the carboxylic acid moiety of intermediates. Tetrahydrofuran (THF) and DCM are preferred solvents due to their compatibility with Fmoc chemistry.
Stepwise Synthesis Procedure
Synthesis of O-Benzyl-L-homoserine
- Reaction Setup : L-Homoserine (10 mmol) is suspended in anhydrous DMF (50 mL) under nitrogen. NaH (12 mmol) is added at 0°C, followed by dropwise addition of BnBr (12 mmol).
- Reaction Monitoring : The mixture is stirred at room temperature for 12 hours, with progress tracked by thin-layer chromatography (TLC; eluent: ethyl acetate/hexanes 1:1).
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄. Evaporation yields O-benzyl-L-homoserine as a white solid (Yield: 87%).
Introduction of the Fmoc Group
- Activation : O-Benzyl-L-homoserine (8 mmol) is dissolved in DCM (40 mL). Fmoc-Cl (8.8 mmol) and DIPEA (16 mmol) are added sequentially at 0°C.
- Reaction Conditions : The solution is stirred for 4 hours at room temperature.
- Purification : The crude product is washed with 5% citric acid, saturated NaHCO₃, and brine. Column chromatography (silica gel, DCM/methanol 95:5) affords the title compound (Yield: 78%, Purity: >97% by HPLC).
Alternative Methodologies
Solid-Phase Synthesis Adaptations
In solid-phase peptide synthesis (SPPS), Wang or Rink amide resins pre-loaded with the first amino acid are used. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine is coupled via HOBt/EDC activation, with coupling efficiency monitored by Kaiser testing. This method reduces purification steps but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation (50°C, 30 W) shortens reaction times to 1–2 hours while maintaining yields comparable to conventional methods. This approach is energy-efficient but necessitates precise temperature control to prevent Fmoc degradation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM/THF (1:1) | Maximizes solubility of Fmoc-Cl |
| Temperature | 0°C → RT | Minimizes racemization |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Data aggregated from demonstrates that deviations from these conditions reduce yields by 15–20%.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates Fmoc incorporation by 30%, likely via nucleophilic catalysis.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the product from des-benzyl or des-Fmoc impurities. Suppliers report purity levels of 97–99% using this method.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40–7.25 (m, 5H, Bn ArH), 5.10 (s, 2H, Bn CH₂).
- MS (ESI+) : m/z 432.2 [M+H]⁺ (calc. 431.48).
Challenges and Troubleshooting
Racemization Risks
The α-carbon of homoserine is prone to racemization during Fmoc protection. Maintaining temperatures below 25°C and using HOBt as an additive suppress this issue, preserving enantiomeric excess (>98%).
Stability Considerations
The benzyl ether is stable under Fmoc deprotection conditions (20% piperidine/DMF), but prolonged exposure to light or moisture induces gradual hydrolysis. Storage at −20°C in amber vials is recommended.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Fmoc-Cl | 350 | 45% |
| L-Homoserine | 220 | 28% |
| Solvents/Purification | 130 | 27% |
Bulk purchasing of Fmoc-Cl and solvent recycling reduce production costs by 30%.
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Substitution Reactions: The O-benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Piperidine: Used for the deprotection of the Fmoc group.
Benzyl Bromide:
Pd/C: Used for the removal of the O-benzyl group through hydrogenolysis.
DCC or DIC: Used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, the coupled peptide, and the intermediates formed during the synthesis process .
Scientific Research Applications
Medicinal Chemistry Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine serves as a protecting group in peptide synthesis, facilitating the formation of complex peptide structures. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect amino acids during synthesis, allowing for selective reactions without interfering with other functional groups.
Peptide Synthesis
The compound is utilized in solid-phase peptide synthesis (SPPS), a widely adopted technique for synthesizing peptides. The Fmoc group can be easily removed under mild basic conditions, which is advantageous for maintaining the integrity of sensitive side chains during the synthesis process.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Type | Stability | Removal Conditions |
|---|---|---|---|
| Fmoc | Acidic | Moderate | Mild base (e.g., piperidine) |
| Boc | Basic | High | Strong acid (e.g., TFA) |
| Z | Acidic | Low | Mild acid (e.g., HCl) |
Drug Development
This compound has potential applications in drug development, particularly as a building block for biologically active peptides.
Anticancer Agents
Research indicates that derivatives of this compound can be modified to create peptides with anticancer properties. For instance, integrating this compound into peptide sequences may enhance their ability to target specific cancer cell receptors, improving therapeutic efficacy.
Antiviral Compounds
The compound's structure allows for modifications that could lead to antiviral agents. By altering the side chains and incorporating them into peptide frameworks, researchers are exploring new avenues for treating viral infections.
Case Studies
Several studies have illustrated the practical applications of this compound in synthesizing peptides with desirable biological activities.
Synthesis of Bioactive Peptides
A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing a peptide that exhibited significant inhibition against a specific cancer cell line. The researchers reported a yield improvement due to the efficient removal of the Fmoc group during synthesis, allowing for rapid assembly of the peptide chain .
Development of Enzyme Inhibitors
Another case study focused on developing enzyme inhibitors using this compound as a precursor. The synthesized peptides showed promising activity against various enzymes implicated in disease pathways, highlighting the versatility of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the sequential addition of amino acids to form the desired peptide. The O-benzyl group provides additional protection to the hydroxyl group of L-homoserine, preventing side reactions during the synthesis process .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related Fmoc-protected amino acids:
*Calculated based on molecular formulas.
Key Observations:
- O-Benzyl vs. Trityl: While O-benzyl is removed via hydrogenolysis, trityl (in Fmoc-L-Cys(Trt)-OH) requires milder acidic conditions (e.g., TFA), making it suitable for sensitive applications .
- Side Chain Modifications: The phosphonate group in Fmoc-hCys(EtPO(OBn)₂)-OH introduces non-hydrolyzable phosphate mimics, useful for studying enzyme mechanisms . In contrast, the target compound’s O-benzyl group prioritizes stability during synthesis.
- Peptidomimetics: Compounds like BB7 replace natural amino acid side chains with sulfonyl groups to enhance binding affinity in PPIs .
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine (CAS No. 1185841-92-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
The molecular formula of this compound is C26H25NO5, with a molecular weight of 431.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound's structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 431.48 g/mol |
| Solubility | Moderately soluble in methanol |
| Log P (octanol/water) | 3.8 |
| H-bond Acceptors | 5 |
| H-bond Donors | 2 |
This compound exhibits various biological activities primarily through its interactions with biological macromolecules. Its mechanisms include:
- Antimicrobial Activity : The fluorenyl moiety is known to enhance the antimicrobial properties of compounds. Studies have shown that derivatives containing this structure can inhibit the growth of various bacteria and fungi, potentially by disrupting cell membrane integrity or interfering with metabolic pathways .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may have applications in cancer therapy . The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been reported to inhibit certain cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which play crucial roles in drug metabolism . This inhibition can lead to drug-drug interactions, affecting the pharmacokinetics of co-administered medications.
Antimicrobial Studies
A study published in Pharmaceuticals evaluated the antimicrobial activity of fluorenone derivatives, including those similar to this compound. The findings indicated that these compounds exhibited significant activity against strains such as Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics .
Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines demonstrated that this compound derivatives could induce apoptosis at micromolar concentrations. These studies utilized assays such as MTT and Annexin V staining to quantify cell viability and apoptosis rates .
Q & A
Basic: What are the key considerations when designing a synthesis protocol for this compound?
Answer:
Synthesis protocols should prioritize orthogonal protection strategies to preserve stereochemistry and functional group integrity. The Fmoc group (introduced via Fmoc-Cl or Fmoc-OSu) protects the α-amino group, while the benzyl group safeguards the hydroxyl moiety during peptide elongation . Solvent selection (e.g., dichloromethane or DMF) and coupling agents (e.g., HATU or DIC) must ensure compatibility with solid-phase peptide synthesis (SPPS) workflows. Post-synthesis, TFA cleavage (95% TFA with scavengers like H₂O or triisopropylsilane) removes the Fmoc group while retaining the benzyl protection .
Advanced: How can researchers address low coupling efficiency during SPPS with this compound?
Answer:
Low coupling efficiency often stems from steric hindrance from the benzyl group or incomplete activation. Strategies include:
- Pre-activation: Use 2–4 equivalents of the compound with 1.1 equivalents of HOBt/DIPEA in DMF for 30 minutes before resin addition .
- Double coupling: Repeat the coupling step with fresh reagents.
- Monitoring: Employ the Kaiser test or FT-IR spectroscopy to detect free amines .
- Microwave-assisted synthesis: Reduces reaction time and improves yields for sterically hindered residues .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR verify regiochemistry (e.g., Fmoc proton signals at δ 7.3–7.8 ppm, benzyl group at δ 4.5–5.0 ppm) .
- HRMS: Confirms molecular weight (e.g., [M+H] or [M+Na]) with ≤2 ppm error .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for most applications) .
Advanced: How to resolve discrepancies in NMR data during characterization?
Answer:
- Deuterated solvents: Ensure complete deuteration (e.g., CDCl₃ or DMSO-d₆) to avoid solvent peak interference .
- Impurity profiling: Compare with synthetic intermediates to identify byproducts (e.g., incomplete deprotection or oxidation).
- 2D NMR: HSQC and HMBC correlate signals to resolve overlapping peaks .
- Crystallography: X-ray diffraction provides unambiguous confirmation of stereochemistry when NMR is inconclusive .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity: Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
- Storage: Store at –20°C under desiccation to prevent hydrolysis; shelf life in solution (DMSO) is ≤1 month .
Advanced: How can computational modeling optimize interactions of this compound with biological targets?
Answer:
- Docking studies: Use Schrödinger Suite or AutoDock Vina to predict binding modes with receptors (e.g., chemokine receptors) .
- MD simulations: GROMACS or AMBER simulate conformational stability in aqueous/lipid environments .
- QSAR modeling: Correlate structural features (e.g., benzyl group hydrophobicity) with activity data to guide derivatization .
Basic: What are the environmental and disposal considerations for this compound?
Answer:
- Ecotoxicity: Limited data available; treat as hazardous due to aromatic and fluorine-containing groups .
- Disposal: Incinerate in a licensed facility with afterburner and scrubber to prevent release of toxic fumes (e.g., CO, NOₓ) .
Advanced: How to troubleshoot racemization during peptide synthesis with this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
